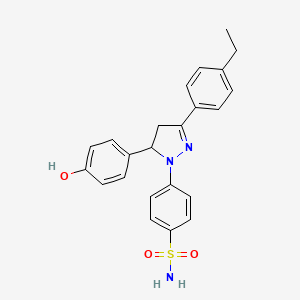

4-(3-(4-乙基苯基)-5-(4-羟基苯基)-4,5-二氢-1H-吡唑-1-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

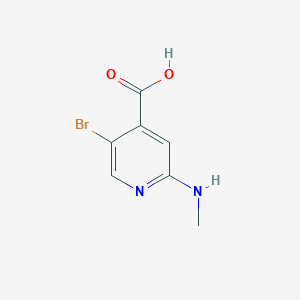

The compound "4-(3-(4-ethylphenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a common moiety in medicinal chemistry due to its bioactivity. The structure of the compound suggests that it may have potential as a pharmacological agent, given the presence of a dihydro-1H-pyrazol ring, which is often associated with anti-inflammatory and analgesic properties, and a hydroxyphenyl group, which can contribute to antioxidant activity.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a pyrazole ring, as seen in the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, which were evaluated for COX-2 inhibitory activities . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for intramolecular hydrogen bonding and planar or non-planar conformations depending on the substituents. For example, in one study, the pyrazole and benzenesulfonamide rings were found to be coplanar, which could affect the biological activity of the compound . The molecular structure can be further elucidated using techniques such as X-ray crystallography, as was done for a series of novel benzenesulfonamides .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including interactions with enzymes such as carbonic anhydrases and acetylcholinesterase. For instance, certain 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides showed inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes . These interactions are crucial for the therapeutic potential of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Schiff base benzenesulfonamide and its MoO2 (II) complex were characterized by various physical techniques, suggesting that the ligand behaves as a tri-dentate ligand . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds.

Case Studies

Several benzenesulfonamide derivatives have been evaluated in biological studies. For example, novel benzenesulfonamides showed anti-inflammatory activity in the carrageenan-induced rat paw oedema model, with some compounds exhibiting greater activity than the reference drug celecoxib . Another study reported the synthesis and evaluation of benzenesulfonamide derivatives as anti-breast cancer agents, with promising results against the MCF-7 breast cancer cell line .

科学研究应用

合成和生物活性

- Gul 等人(2016 年)的一项研究合成了包括 4-(3-(4-乙基苯基)-5-(4-羟基苯基)-4,5-二氢-1H-吡唑-1-基)苯磺酰胺在内的化合物,并测试了它们的细胞毒性和碳酸酐酶抑制效应。结果表明有潜力开发新型抗癌剂 (Gul 等人,2016 年)。

微波辅助合成和生物评价

- Gul 等人(2017 年)的另一项研究涉及类似化合物的微波辅助合成。他们研究了对碳酸酐酶 I 和 II 同工酶的细胞毒活性及抑制效应。一些化合物成为进一步研究的领导者 (Gul 等人,2017 年)。

肿瘤特异性研究中的合成和生物活性

- Gul 等人(2016 年)的一项 2016 年研究合成了一系列化合物,包括受试化合物,以了解它们作为碳酸酐酶抑制剂和细胞毒性的潜力,展示了对抗肿瘤研究至关重要的有趣活性 (Gul 等人,2016 年)。

抗菌活性研究

- Sarvaiya 等人(2019 年)合成了相关化合物,并评估了它们对各种细菌和真菌的抗菌活性,突出了这些化合物在抗菌应用中的潜力 (Sarvaiya、Gulati 和 Patel,2019 年)。

分子对接和抗乳腺癌活性

- Kumar 等人(2021 年)合成了一种用于抗乳腺癌活性的新型化合物,并进行了分子对接研究,显示出对 MCF-7 乳腺癌细胞系的希望结果 (Kumar、Barnwal 和 Singh,2021 年)。

抗癌药物开发的选择性抑制剂

- Gul 等人(2018 年)合成了新的衍生物用于细胞毒性/抗癌和 CA 抑制效应,确定了用于开发新型抗癌候选药物的先导化合物 (Gul 等人,2018 年)。

金属离子的荧光传感

- Bozkurt 和 Gul(2018 年)开发了一种基于荧光检测的吡唑啉衍生物,用于金属离子选择性,展示了其作为某些金属离子的选择性传感器的潜力 (Bozkurt 和 Gul,2018 年)。

属性

IUPAC Name |

4-[5-(4-ethylphenyl)-3-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-2-16-3-5-17(6-4-16)22-15-23(18-7-11-20(27)12-8-18)26(25-22)19-9-13-21(14-10-19)30(24,28)29/h3-14,23,27H,2,15H2,1H3,(H2,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJSODPNZCBSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)

![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)